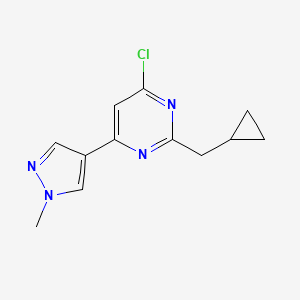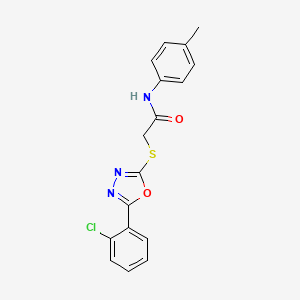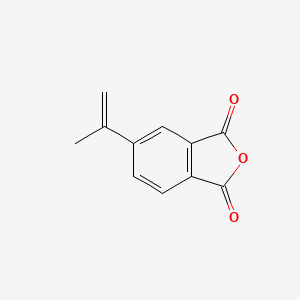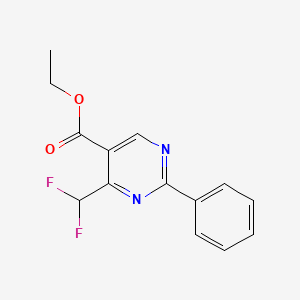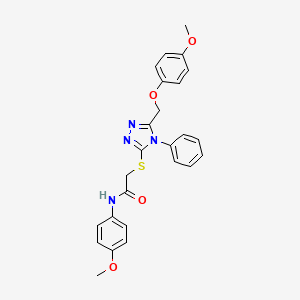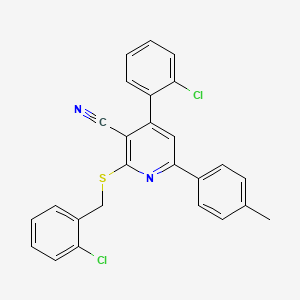
2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-tolyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-tolyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of multiple aromatic rings and a nitrile group, making it a subject of interest in various fields of chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-tolyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thioether Linkage: The reaction between 2-chlorobenzyl chloride and thiophenol in the presence of a base such as sodium hydroxide to form 2-chlorobenzyl thioether.
Nitrile Formation:
Aromatic Substitution: The final step involves the coupling of the thioether and nitrile intermediates with 2-chlorophenyl and p-tolyl groups under specific conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-tolyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the nitrile group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to primary amines.
Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic rings.
Aplicaciones Científicas De Investigación
2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-tolyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-tolyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction often involves the nitrile group forming a covalent bond with the active site of the target protein, leading to a change in its function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(m-tolyl)nicotinonitrile
- 2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(o-tolyl)nicotinonitrile
- 2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-methoxyphenyl)nicotinonitrile
Uniqueness
2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-tolyl)nicotinonitrile is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both 2-chlorobenzyl and p-tolyl groups, along with the nitrile functionality, makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C26H18Cl2N2S |
|---|---|
Peso molecular |
461.4 g/mol |
Nombre IUPAC |
4-(2-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C26H18Cl2N2S/c1-17-10-12-18(13-11-17)25-14-21(20-7-3-5-9-24(20)28)22(15-29)26(30-25)31-16-19-6-2-4-8-23(19)27/h2-14H,16H2,1H3 |
Clave InChI |
FIYVNTKNYMNFIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3Cl)C#N)SCC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


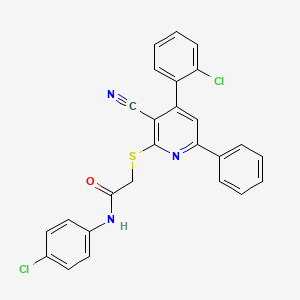



![7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11775566.png)
![4-tert-Butyl 5-methyl 2-bromo-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate](/img/structure/B11775580.png)
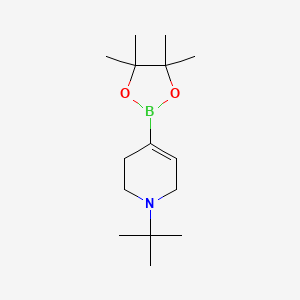
![4-(Difluoromethyl)-2-fluorobenzo[d]oxazole](/img/structure/B11775590.png)
